6-Bromo-2-methyl-3-(trifluoromethyl)aniline
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Overview
Description
6-Bromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the bromination of 2-methyl-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under mild conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Bromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-2-methylaniline
Uniqueness
6-Bromo-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The presence of the trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 |
InChI Key |
VRHLXCVLUDMNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Br)C(F)(F)F |
Origin of Product |
United States |
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